molecular formula C15H20Cl2N2O3 B14735511 5-Methyl-4-nitroso-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate CAS No. 6333-64-8

5-Methyl-4-nitroso-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate

Cat. No.: B14735511
CAS No.: 6333-64-8
M. Wt: 347.2 g/mol
InChI Key: BCEURHPMLHVCKU-UHFFFAOYSA-N
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Description

5-Methyl-4-nitroso-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a nitroso group, an isopropyl group, and a bis(2-chloroethyl)carbamate moiety, making it a subject of interest in synthetic chemistry and potential therapeutic research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-nitroso-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate typically involves multiple steps. One common method starts with the nitration of 5-Methyl-2-(propan-2-yl)phenol to introduce the nitroso group. This is followed by the reaction with bis(2-chloroethyl)carbamate under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as sulfuric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and carbamation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Safety measures are crucial due to the handling of reactive intermediates and hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-nitroso-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to an amino group under specific conditions.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

5-Methyl-4-nitroso-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-4-nitroso-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate involves its interaction with cellular components. The nitroso group can form reactive intermediates that interact with nucleophilic sites in proteins and DNA, leading to potential therapeutic effects. The bis(2-chloroethyl)carbamate moiety can alkylate DNA, disrupting its function and leading to cell death, which is a mechanism explored in anticancer research.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate
  • 4-Nitroso-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate
  • 5-Methyl-4-nitroso-2-(propan-2-yl)phenyl bis(2-bromoethyl)carbamate

Uniqueness

5-Methyl-4-nitroso-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate is unique due to the presence of both the nitroso and bis(2-chloroethyl)carbamate groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

CAS No.

6333-64-8

Molecular Formula

C15H20Cl2N2O3

Molecular Weight

347.2 g/mol

IUPAC Name

(5-methyl-4-nitroso-2-propan-2-ylphenyl) N,N-bis(2-chloroethyl)carbamate

InChI

InChI=1S/C15H20Cl2N2O3/c1-10(2)12-9-13(18-21)11(3)8-14(12)22-15(20)19(6-4-16)7-5-17/h8-10H,4-7H2,1-3H3

InChI Key

BCEURHPMLHVCKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N=O)C(C)C)OC(=O)N(CCCl)CCCl

Origin of Product

United States

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